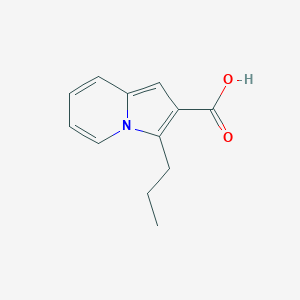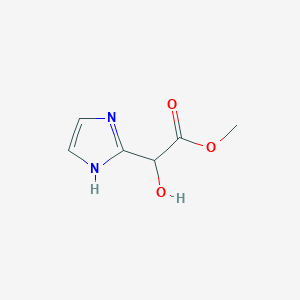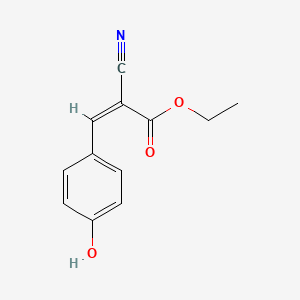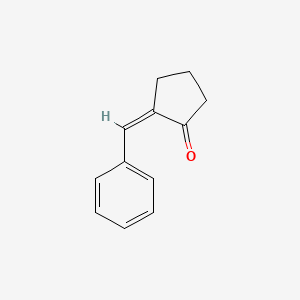![molecular formula C16H19ClN4O4 B6604127 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride CAS No. 2717431-03-1](/img/structure/B6604127.png)
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a functionalized Cereblon ligand used for the development of protein degrader building blocks . It contains a terminal amine group, allowing rapid conjugation of carboxyl-containing linkers . It is also referred to as 2-Amino-N-(2,6-dioxopiperidin-3-yl)propanamide .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis
The molecular weight of this compound is 199.21 . The molecular formula is C8H13N3O3 .Chemical Reactions Analysis
The synthesis of this compound involves several steps. The 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form compound 2. Compound 2 reacted with 3-ethynylaniline or 4-ethynylaniline to form compound 3 or 4 .Aplicaciones Científicas De Investigación
- Clinical Studies :
- In a phase II trial, the combination of Lenalidomide, dexamethasone, and cyclophosphamide (LCyD) demonstrated an overall hematological response (OHR) of 46% in ND-AL patients, with complete response (CR) in 25% and very good partial response (VGPR) in 18% .
- Comparatively, the CyBorD regimen (cyclophosphamide, bortezomib, and dexamethasone) achieved an OHR of 89% in a retrospective study, with CR, VGPR, and partial response (PR) rates of 55%, 33%, and 10%, respectively .
- Organ Response : LCyD and CyBorD showed positive organ responses, particularly in the kidney and heart .
- Lenalidomide N-(3-aminopropanoyl) hydrochloride finds use in analytical method development, method validation (AMV), and quality control (QC) during commercial production of Lenalidomide .
- Application : These derivatives allow rapid conjugation with carboxyl linkers via peptide coupling reactions, facilitating the creation of protein degrader libraries .
- Application : Researchers have synthesized novel pomalidomide derivatives by linking them with diphenylcarbamide through substitution, click reactions, and addition reactions. These compounds exhibit potential biological activity .
- Synthetic Routes : Researchers have used this compound as a starting material for creating various derivatives, exploring their pharmacological properties .
Treatment of Amyloidosis
Quality Controlled Applications
Functionalized Cereblon Ligand for PROTACs
Synthesis of Pomalidomide Derivatives
Building Blocks for Drug Development
Processes for Preparation of 4-Amino-Isoindoline-1,3-dione Compounds
Mecanismo De Acción
Target of Action
Lenalidomide, also known as “3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride”, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It primarily targets the immune system and cancer cells, promoting malignant cell death and enhancing host immunity .
Mode of Action
Lenalidomide works through various mechanisms of action. It induces apoptosis, inhibits angiogenesis, suppresses the secretion of cytokines, and inhibits cell proliferation . It also enhances the activity of immune cells, particularly natural killer (NK) cells and T cells .
Biochemical Pathways
Lenalidomide affects multiple biochemical pathways. It inhibits the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines . It also inhibits angiogenesis, preventing the formation of new blood vessels that supply nutrients to tumors .
Pharmacokinetics
Lenalidomide undergoes hydrolysis in human plasma to form 5-hydroxy-lenalidomide and N-acetyl-lenalidomide . Unchanged lenalidomide is the predominant circulating drug form, with metabolites accounting for less than five percent of the parent drug levels in the circulation . The drug is primarily excreted via the kidneys .
Result of Action
The molecular and cellular effects of lenalidomide’s action include the induction of apoptosis in cancer cells, inhibition of angiogenesis, modulation of cytokine production, and enhancement of immune cell activity . These effects contribute to its antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lenalidomide. For example, renal function can affect the drug’s pharmacokinetics, with impaired renal function potentially requiring dose adjustments . Additionally, the drug’s efficacy can be influenced by the patient’s immune status and the presence of other medications .
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-7-6-14(22)18-11-3-1-2-9-10(11)8-20(16(9)24)12-4-5-13(21)19-15(12)23;/h1-3,12H,4-8,17H2,(H,18,22)(H,19,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBKOXJHPHVROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lenalidomide N-(3-aminopropanoyl) hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

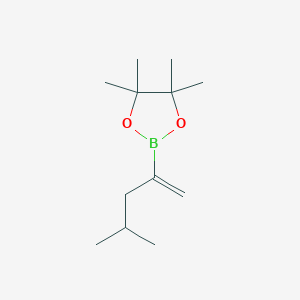
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)
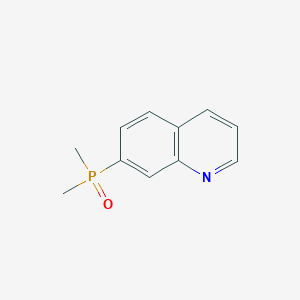

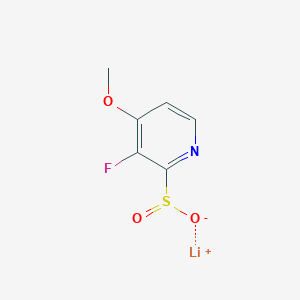

![2-(2-fluoro-5-methylphenoxy)-1-[(2r,4s)-2-amino-5-azaspiro[3.5]nonan-5-yl]ethan-1-one hydrochloride](/img/structure/B6604097.png)
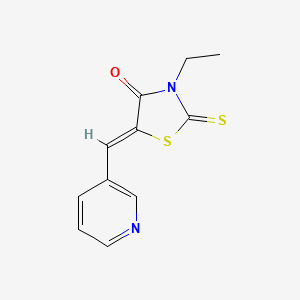
![ethyl 2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate](/img/structure/B6604108.png)
